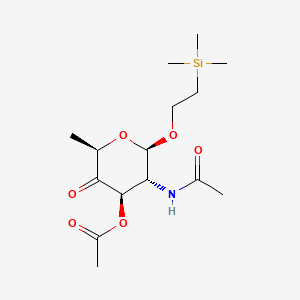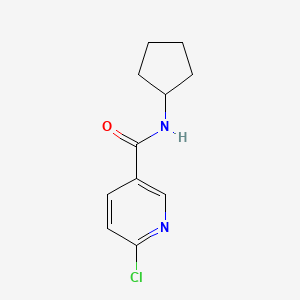
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route might include the alkylation of a piperidine derivative with a tert-butyl ester, followed by the introduction of the cyanomethyl group and the chloromethylphenyl group under controlled conditions. Specific reagents and catalysts, such as strong bases or acids, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
化学反应分析
Types of Reactions
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent or drug precursor.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-chlorophenyl)-4-(cyanomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(methyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features, such as the presence of a cyanomethyl group and a chloromethylphenyl group, could influence its reactivity and interactions with biological targets.
属性
分子式 |
C19H25ClN2O2 |
|---|---|
分子量 |
348.9 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25ClN2O2/c1-14-13-15(5-6-16(14)20)19(7-10-21)8-11-22(12-9-19)17(23)24-18(2,3)4/h5-6,13H,7-9,11-12H2,1-4H3 |
InChI 键 |
DYGNUOFBFBOLQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


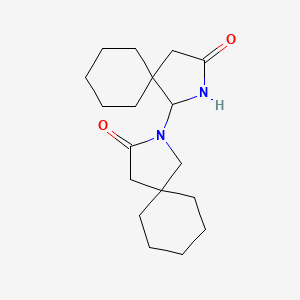


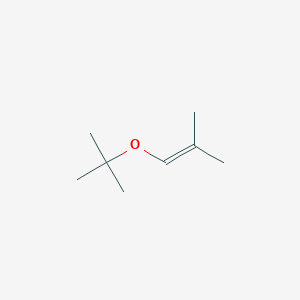
![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)
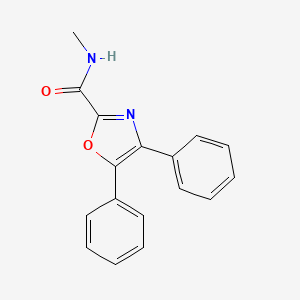
![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)

![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)
![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
